5-{[(4-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-C]quinazoline
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Overview
Description
The compound “5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline” is a complex organic molecule that contains several functional groups and rings. It has a quinazoline ring which is a type of nitrogen-containing heterocycle . The molecule also contains a triazole ring, another type of nitrogen-containing heterocycle . These types of structures are often found in pharmaceuticals and could potentially exhibit a range of biological activities .
Scientific Research Applications
Anticancer Applications
Quinazoline derivatives, including those structurally similar to 5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline, have demonstrated significant anticancer activity. For instance, a study by Ovádeková et al. (2005) investigated the cytotoxic and antiproliferative effects of a quinazoline derivative on the HeLa human cancer cell line, finding potent cytotoxic effects at micromolar concentrations.
Antibacterial and Antifungal Activities
Quinazoline derivatives also exhibit notable antibacterial and antifungal properties. Nasr, Gineinah, and El-Bendary (2003) synthesized novel quinazoline compounds and tested them against various bacteria, finding some of these compounds to be more potent than standard antibiotics like ciprofloxacin, especially against Gram-positive bacteria.
H1-Antihistaminic Agents
Quinazoline derivatives have been explored as potential H1-antihistaminic agents. Research by Alagarsamy et al. (2008) synthesized a series of quinazoline compounds and tested them for H1-antihistaminic activity, finding certain derivatives to be effective with minimal sedation compared to standard antihistamines.
Synthesis and Chemical Properties
The chemical synthesis and reactivity of quinazoline derivatives, including those similar to the specified compound, have been extensively studied. Al-Salahi (2010) reported on the synthesis of phenyl-substituted triazoloquinazolines, exploring various derivatives through chemical transformations.
Antimicrobial Activity
Hassan (2013) investigated the antimicrobial activity of new pyrazoline and pyrazole derivatives, including triazoloquinazolines, against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Hassan, 2013).
Novel Syntheses and Biological Activities
Kassab et al. (2016) synthesized novel quinazoline derivatives and evaluated their antitumor and antimicrobial activities, demonstrating the versatility and potential of these compounds in various biomedical applications (Kassab et al., 2016).
Mechanism of Action
Target of Action
The compound 5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline belongs to the class of triazoloquinazolines . Triazoloquinazolines are known to interact with a variety of enzymes and receptors in the biological system . They have shown affinity towards adenosine and benzodiazepine receptors . .
Mode of Action
Triazoloquinazolines are known to interact with their targets through the formation of hydrogen bonds and due to their high dipole moments . This interaction can lead to changes in the activity of the target, which can result in various biological effects.
Biochemical Pathways
Derivatives of 1,2,4-triazole and quinazoline, which are structural components of the compound, have been reported to demonstrate antitumor properties . This suggests that the compound may affect pathways related to cell proliferation and survival.
Pharmacokinetics
In silico pharmacokinetic studies of related triazolothiadiazine compounds have shown suitable pharmacokinetic properties .
Result of Action
Triazoloquinazolines have been reported to possess a range of biological activities, including anti-inflammatory, tranquilizing, sedative, antiasthmatic, neurostimulating, antimicrobial, and antifungal activities .
Properties
IUPAC Name |
5-[(4-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-11-21-18-14-8-16(25-2)17(26-3)9-15(14)22-19(24(18)23-11)27-10-12-4-6-13(20)7-5-12/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWVBEIJZRJMXFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)Cl)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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